molecular formula C7H4BrFO2 B119003 4-Bromo-3-fluorobenzoic acid CAS No. 153556-42-4

4-Bromo-3-fluorobenzoic acid

Cat. No. B119003
M. Wt: 219.01 g/mol
InChI Key: RMYOGXPGIDWJLU-UHFFFAOYSA-N
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Patent
US06603008B1

Procedure details

To a stirred solution of 4-bromo-3-fluorobenzoic acid (5.0 g, 22.83 mmol) in dichloromethane (100 ml) was added WSC (8.8 g, 45.66 mmol), N,O-dimethylhydroxylamine hydrochloride (4.5 g, 45.66 mmol) and stirred at room temperature for 5 h. The solvent was removed and the residue was diluted with ethyl acetate. The organic layer was washed with water, dried (MgSO4), and concentrated to afford 5.47 g of the titled compound as a yellow oil. The compound was used for the next reaction directly.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[F:11].CCN=C=NCCCN(C)C.Cl.[CH3:24][NH:25][O:26][CH3:27]>ClCCl>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:25]([O:26][CH3:27])[CH3:24])=[O:7])=[CH:4][C:3]=1[F:11] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)F
Name
Quantity
8.8 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
4.5 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)N(C)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.47 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.